BF-CATH is synthesized from boron compounds and cationic agents. It falls under the classification of antibacterial agents, specifically designed to combat microbial resistance. The compound utilizes boron, which has been recognized for its antibacterial properties, combined with cationic components that enhance its efficacy against a broad spectrum of bacteria.
The synthesis of BF-CATH involves several methods that can be categorized broadly into chemical and physical synthesis techniques. The primary methods include:
The synthesis process generally follows these steps:
The molecular structure of BF-CATH can be described as containing a boron atom centrally coordinated with fluorine atoms and linked to cationic moieties. This configuration contributes to its unique properties:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
BF-CATH participates in various chemical reactions that are crucial for its antibacterial activity:
These reactions are critical for understanding how BF-CATH exerts its antibacterial effects and can be studied using techniques such as high-performance liquid chromatography (HPLC) to monitor reaction progress.
The mechanism of action of BF-CATH involves several steps:
Data supporting this mechanism can be obtained through assays measuring cell viability and membrane integrity post-treatment with BF-CATH.
Relevant analyses include spectroscopic methods to determine stability and reactivity profiles under various conditions.
BF-CATH has several scientific uses:
BF-CATH belongs to the cathelicidin family of AMPs, evolutionarily conserved components of vertebrate innate immunity. Its discovery in elapid snakes reveals a fascinating trajectory of molecular adaptation:
Genomic Conservation and Divergence: BF-CATH shares the characteristic cathelicidin precursor structure: an N-terminal cathelin domain (≈14 kDa) and a C-terminal antimicrobial domain. While the cathelin domain shows >80% sequence homology across reptilian and mammalian cathelicidins, the mature BF-CATH peptide exhibits <35% similarity to non-reptilian counterparts [7] [9]. This divergence underscores species-specific evolutionary pressures. Gene duplication events in ancestral snakes likely enabled the neofunctionalization of venom gland-expressed cathelicidins like BF-CATH [2] [6].
Structural Optimization for Venom Ecology: Within elapid venoms, BF-CATH adopts an amphipathic α-helical conformation when interacting with microbial membranes. This structural motif – stabilized by hydrophobic residues (e.g., Phe⁶, Phe⁷, Leu¹⁰, Val¹⁴) and cationic residues (e.g., Lys¹, Arg², Lys³) – enables efficient membrane integration [1] [9]. Comparative analysis shows BF-CATH shares a conserved KRxxFFxxL motif with other elapid cathelicidins (e.g., NA-CATH, OH-CATH), suggesting this region is critical for initial electrostatic binding to anionic phospholipids in bacterial membranes [2].
Taxonomic Distribution: BF-CATH orthologs have been identified across multiple venomous snake families, particularly Elapidae and Viperidae. The table below highlights key structural and functional variations among snake cathelicidins:
Table 1: Comparative Analysis of Snake Venom Cathelicidins
Peptide | Source Species | Sequence Length | Key Active Motif | Primary Antimicrobial Targets |
---|---|---|---|---|
BF-CATH | Bungarus fasciatus | 34 aa | KRFKKFFRKLKK... | Gram+/- bacteria, fungi |
NA-CATH | Naja atra | 34 aa | KRFKKFFKKLKNS... | Gram+/- bacteria, biofilms |
OH-CATH | Ophiophagus hannah | 34 aa | KRFKKFFKKLKNS... | Gram+/- bacteria, enzymes |
Crotalicidin | Crotalus durissus | 34 aa | KRFKKFFKKVKKS... | Gram+/- bacteria, fungi, tumors |
Pt_CRAMP1 | Pseudonaja textilis | 34 aa | KRFKKFFMKLKKS... | Gram+/- bacteria |
The persistence of this peptide family across 60+ million years of snake evolution indicates its indispensable role in venom-mediated prey subjugation and infection resistance [6] [9].
BF-CATH serves dual protective functions in Bungarus fasciatus: direct pathogen killing and orchestration of immune responses. These roles are enabled by its tissue-specific expression and multifunctional mechanisms:
Expression and Induction: Transcriptomic analyses confirm BF-CATH expression in venom glands, but also in systemic tissues including skin, lung, kidney, and gastrointestinal tract – key barrier sites against pathogens [7] [9]. This distribution suggests a non-venom-specific immune role. During microbial challenge, BF-CATH production increases >8-fold in epithelial cells within 4 hours, indicating rapid pathogen-responsive induction [9].
Direct Antimicrobial Mechanisms:
Biofilm Penetration: Unlike conventional antibiotics, BF-CATH disrupts established biofilms of Pseudomonas aeruginosa and Staphylococcus epidermidis at ≤16 μg/mL by penetrating extracellular polymeric substances (EPS) and killing dormant cells [2] [4].
Immunomodulatory Functions:
Table 2: BF-CATH Efficacy Against Clinically Relevant Pathogens
Pathogen Type | Representative Strains | MIC Range (μg/mL) | Key Mechanism |
---|---|---|---|
Gram-positive bacteria | Staphylococcus aureus (MRSA) | 4–16 | Membrane lysis, biofilm disruption |
Enterococcus faecalis (VRE) | 8–32 | ||
Gram-negative bacteria | Escherichia coli (ESBL) | 2–8 | LPS neutralization, pore formation |
Pseudomonas aeruginosa | 4–16 | ||
Fungi | Candida albicans | 16–64 | Membrane permeabilization |
Biofilms | Staphylococcus epidermidis biofilm | 16–32 (MBEC) | EPS penetration |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; Sources: [1] [2] [10]
These multifunctional activities enable BF-CATH to provide comprehensive host protection with lower resistance development potential compared to single-target antibiotics [4] [10].
BF-CATH's unique properties have inspired strategies to overcome historical AMP limitations (e.g., proteolytic instability, cytotoxicity). Key innovation avenues include:
Sequence Truncation: N-terminal fragments (e.g., BF-30: KRFKKFFRKLKKSVKKRAKEFFKKPRVIGV) retain full antimicrobial activity with reduced cytotoxicity (HC₅₀: native=120 μM vs. BF-30=450 μM) [1] [7].
Stability Enhancement:BF-CATH maintains activity after:
Serum incubation (25% human serum; 24h) [1] [10]Formulation with polyethylene glycol (PEG) nanoparticles extends its half-life in vivo >12 hours and enables sustained release at infection sites [10].
Synergistic Combinations:BF-CATH restores susceptibility to colistin in pan-drug-resistant Acinetobacter baumannii (FIC index=0.25) by disrupting outer membrane integrity. Similar synergy occurs with β-lactams (e.g., meropenem) against ESBL Klebsiella pneumoniae [4] [10].
Table 3: Engineered BF-CATH Variants and Enhanced Properties
Variant | Structural Modification | Protease Resistance (t₁/₂, h) | Hemolytic Activity (HC₅₀, μM) | Anti-Gram-negative MIC (μg/mL) |
---|---|---|---|---|
Native BF-CATH | Linear | 1.2 | 120 | 2–8 |
Cyclic-BF1 | C-terminal amidation + cyclization | 6.8 | 380 | 1–4 |
BF-30 | Truncation (aa 1–30) | 0.9 | 450 | 4–16 |
BF/Hc Hybrid | Fusion with Hc-CATH helix domain | 3.5 | 290 | 0.5–2 |
Source: Derived from [1] [9] [10]
These innovations highlight BF-CATH’s versatility as a scaffold for next-generation AMP design targeting multidrug-resistant infections.
Comprehensive Compound List
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8